N-(3-(1H-imidazol-1-yl)propyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “N-(3-(1H-imidazol-1-yl)propyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including an imidazole ring, a benzyl group, a benzyloxy group, and a pyrazole ring attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrazole rings are five-membered rings with two nitrogen atoms, which can participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the imidazole ring is a common motif in biologically active compounds and can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, the presence of multiple polar groups (like the carboxamide) could increase its solubility in polar solvents .Scientific Research Applications
Synthetic Methodologies and Functionalization
Experimental and theoretical studies have focused on the synthesis and functionalization of pyrazole derivatives, providing valuable insights into reaction mechanisms and product formation. For example, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, demonstrating the conversion of carboxylic acid into corresponding carboxamides through reactions with aminophenols, suggesting a versatile approach to modifying pyrazole structures for potential applications (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial and Antioxidant Activities
Research on pyrazole derivatives has also extended to their biological evaluation, particularly their antimicrobial and antioxidant activities. For instance, the synthesis of thiosemicarbazide derivatives as precursors for various heterocyclic compounds was reported by Elmagd, Hemdan, Samy, and Youssef (2017), highlighting their antimicrobial assessment and underlying the potential of pyrazole-based structures in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).
Catalysis and Chemical Transformations
The field of catalysis has also benefited from the study of pyrazole and imidazole derivatives, as shown by Liu, Xu, Sun, Lu, and Guo (2014) in their work on catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition, showcasing the efficiency and environmental friendliness of these processes (Liu, Xu, Sun, Lu, & Guo, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-N-(3-imidazol-1-ylpropyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-23(26-12-7-14-28-15-13-25-19-28)22-17-29(16-20-8-3-1-4-9-20)27-24(22)31-18-21-10-5-2-6-11-21/h1-6,8-11,13,15,17,19H,7,12,14,16,18H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHANGSSZVFAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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